molecular formula C28H40O4 B588989 Estradiol Valerate EP Impurity H CAS No. 1421283-56-8

Estradiol Valerate EP Impurity H

Cat. No. B588989
CAS RN: 1421283-56-8
M. Wt: 440.624
InChI Key: RHEHQVRHZNOVQO-JGUUJACASA-N
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Description

Estradiol Valerate EP Impurity H, also known as 3-Hydroxy-2-pentanoylestra-1,3,5 (10)-trien-17β-yl Pentanoate , is a derivative of Estradiol Valerate. Estradiol Valerate is a prodrug of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . It is used as a main component of hormonal contraceptive and as a hormone replacement therapy .


Molecular Structure Analysis

The molecular structure of Estradiol Valerate EP Impurity H is represented by the formula C28H40O4 . The exact structural details are not available in the retrieved resources.

Mechanism of Action

Target of Action

Estradiol Valerate EP Impurity H, also known as 2-Valeryl-17beta-estradiol 17-Valerate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, Estradiol Valerate EP Impurity H has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . This released estradiol then binds to the estrogen receptors, exerting its estrogenic effects .

Biochemical Pathways

The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle . After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues .

Pharmacokinetics

Estradiol Valerate EP Impurity H is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . The terminal elimination half-life of estradiol was calculated at 16.9 +/- 6.0 hours .

Result of Action

The action of Estradiol Valerate EP Impurity H results in the exertion of estrogenic effects in the body . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

The action, efficacy, and stability of Estradiol Valerate EP Impurity H can be influenced by various environmental factors. For instance, the application of sunscreen or lotion can alter the Cmax of estradiol

Safety and Hazards

While specific safety and hazard information for Estradiol Valerate EP Impurity H is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEHQVRHZNOVQO-AZAHOBRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)C1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@H]4OC(=O)CCCC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol Valerate EP Impurity H

CAS RN

1421283-56-8
Record name [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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